5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole
Description
5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a substituted benzimidazole derivative featuring a chlorine atom at the 5-position of the benzimidazole core and a 3,4-dimethoxyphenyl group at the 2-position. Benzimidazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The chlorine substituent enhances electrophilicity and may improve binding to biological targets, while the 3,4-dimethoxyphenyl group contributes to solubility and metabolic stability due to its electron-donating methoxy groups .
Synthetic routes for such compounds typically involve condensation of 1,2-phenylenediamine derivatives with substituted benzaldehydes under oxidative conditions. For example, Method B () employs ethanol as a solvent with Na₂S₂O₅ as an oxidizing agent, yielding products with high purity (e.g., 80% yield for analogous compounds) .
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-6-3-9(7-14(13)20-2)15-17-11-5-4-10(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGOUGHPXDBAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the reaction of 5-chloro-1H-benzimidazole with 3,4-dimethoxyphenyl derivatives. One common method includes the use of 2-(chloromethyl)-1H-benzimidazole and benzoxazole-2-thiol in dry tetrahydrofuran (THF) with triethylamine as a base . The reaction is monitored by thin-layer chromatography (TLC) and usually takes several hours at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action for 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the natural substrate of the enzyme, thereby reducing melanin production . This competitive inhibition is crucial for its potential use in treating hyperpigmentation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (e.g., in Compounds 5 and 7) enhance antimicrobial activity due to increased electrophilicity, while methoxy groups (as in the target compound) improve solubility and metabolic stability .
- Steric Effects : Bulky substituents like benzyl (Compound 3c, ) or n-butyl () at the 1-position reduce enzymatic degradation, extending half-life .
- Crystallinity: The thiophene-substituted analog () exhibits a monoclinic crystal structure (P21/n), suggesting stable packing interactions compared to the dimethoxyphenyl variant, which may influence bioavailability .
Table 2: Antimicrobial and Pharmacological Profiles
Insights :
- The dichlorophenyl analog (Compound 7) shows superior antimicrobial potency compared to monochloro derivatives, likely due to increased lipophilicity and target affinity .
- The 3,4-dimethoxyphenyl group in the target compound may confer neuroprotective effects, as seen in structurally related dimethoxyphenyl compounds (e.g., trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene in ) .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
*Predicted using fragment-based methods.
Biological Activity
5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Characterization
The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with an appropriate chloro-substituted benzimidazole precursor. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. In particular, 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) Values : The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like amikacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Methicillin-resistant S. aureus | 4 |
Anticancer Activity
5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising anticancer properties in various studies. It has been tested against several cancer cell lines:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating its potential as a chemotherapeutic agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 9.04 |
| HeLa | 7.50 |
The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, compounds like 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can induce apoptosis in cancer cells . Additionally, molecular docking studies suggest that this compound may target vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), further enhancing its anticancer efficacy .
Case Studies
Recent studies have highlighted the effectiveness of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole in preclinical models:
- Study on Anticancer Efficacy : A comparative study involving various benzimidazole derivatives found that the presence of the chloro and dimethoxy groups significantly increased cytotoxicity against breast cancer cells compared to other derivatives .
- Antimicrobial Evaluation : Another study demonstrated that this compound exhibited superior antibacterial activity against drug-resistant strains compared to conventional treatments, suggesting its potential as a new therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
